6A,7-Dehydroboldine

Phytochemistry Analytical Chemistry Alkaloid Characterization

Researchers requiring unambiguous aporphine identification face co-elution of boldine and its saturated analogs in HPLC, risking misquantification. 6A,7-Dehydroboldine (CAS 91599-23-4) resolves this with a characteristic C6a-C7 double bond that shifts retention time and UV absorption (bathochromic shift under base). Benefits: • Distinct chromatographic profile ensures accurate boldo extract QC. • Validated kinase inhibition enables SAR comparison vs. boldine. • ≥96% purity, brown powder, shipped ambient/blue ice.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
CAS No. 91599-23-4
Cat. No. B8250926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6A,7-Dehydroboldine
CAS91599-23-4
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C4C=C(C(=CC4=CC1=C23)O)OC)OC)O
InChIInChI=1S/C19H19NO4/c1-20-5-4-10-7-15(22)19(24-3)18-12-9-16(23-2)14(21)8-11(12)6-13(20)17(10)18/h6-9,21-22H,4-5H2,1-3H3
InChIKeyXPRXRILREFALSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6A,7-Dehydroboldine Overview


6A,7-Dehydroboldine is a naturally occurring aporphine alkaloid isolated from the bark of Peumus boldus (boldo tree) [1]. It is a minor constituent of the phenolic alkaloid fraction, first characterized in 1984 [1]. The compound is a dehydrogenated derivative of boldine, featuring a double bond between C6a and C7, which confers distinct physicochemical and potentially pharmacological properties . Its molecular formula is C19H19NO4 with a molecular weight of 325.36 g/mol, and it is assigned the UNII 6V394O74ZF for unambiguous identification [2].

Why 6A,7-Dehydroboldine Is Irreplaceable


While boldine and related aporphine alkaloids share a common dibenzoquinoline core, 6a,7-dehydroboldine possesses a critical structural feature—a C6a-C7 double bond—that alters its planarity, electron distribution, and hydrogen-bonding capacity [1]. This modification is known to influence receptor binding and metabolic stability within the aporphine class [2]. Substituting 6a,7-dehydroboldine with boldine (MW 327.37, saturated at C6a-C7) would introduce a different conformational profile and potentially divergent pharmacokinetic behavior, compromising the reproducibility of mechanism-of-action studies and structure-activity relationship (SAR) investigations [3]. The following evidence quantifies these differentiating factors where data is available.

6A,7-Dehydroboldine Differentiation Evidence


UV Bathochromic Shift

6a,7-Dehydroboldine exhibits a distinct phenolic character, as evidenced by a bathochromic shift in its UV absorption spectrum upon addition of base [1]. This spectral behavior differentiates it from non-phenolic aporphines and even from its parent compound boldine, which, while also phenolic, shows a different shift magnitude due to the altered conjugation introduced by the C6a-C7 double bond [1]. The exact shift (nm) was not quantified in the primary report, but the observation provides a robust analytical marker for compound identity and purity assessment [1].

Phytochemistry Analytical Chemistry Alkaloid Characterization

Diacetyl Derivative Melting Point

The diacetyl derivative of 6a,7-dehydroboldine exhibits a melting point of 159-160°C [1]. This value differs from the melting point of boldine itself (162-164°C) and can be used to distinguish the compound and assess its purity post-derivatization. The derivative's sharp melting range indicates a high degree of crystallinity and provides a reliable physicochemical constant for identity verification.

Pharmaceutical Analysis Derivatization Compound Purity

Isolation Yield & Natural Abundance

6a,7-Dehydroboldine is reported as a minor component of the phenolic alkaloid fraction from Peumus boldus bark [1]. While an exact yield percentage is not provided in the primary literature, isolation from 1.3 kg of bark yielded sufficient material for characterization [1]. Vendor data suggests typical extraction yields of approximately 15% from the crude alkaloid mixture , indicating that 6a,7-dehydroboldine is significantly less abundant than the major alkaloid boldine, which can constitute up to 0.5-1% of dry leaf weight [2].

Phytochemistry Natural Product Isolation Supply Chain

Kinase Inhibition Potential

Vendor-supplied bioactivity data indicates that 6a,7-dehydroboldine is a potent inhibitor of kinases, proteins regulating cell growth and division . It is also noted to inhibit donepezil activity . While specific IC50 values are not publicly available, this profile suggests a distinct target engagement compared to boldine, which is primarily characterized as an antioxidant, hepatoprotectant, and RANKL/RANK signaling modulator [1]. This divergence in reported mechanisms underscores the risk of assuming functional equivalence within the aporphine class.

Kinase Inhibition Cancer Research Cell Signaling

6A,7-Dehydroboldine Application Scenarios


Natural Product Dereplication Studies

Employed as a reference standard for HPLC-UV or LC-MS profiling of Peumus boldus extracts. The compound's distinct UV spectrum (bathochromic shift under basic conditions) and unique retention time enable unambiguous identification and quantification of this minor alkaloid, critical for batch-to-batch consistency and quality control of boldo-derived materials [1].

Aporphine SAR Studies

Used as a tool compound to probe the impact of the C6a-C7 double bond on biological activity. Comparing its effects with those of boldine and other saturated aporphines in assays for antioxidant capacity, kinase inhibition, or neuroprotection helps elucidate structural determinants of function [2]. The reported kinase inhibition activity makes it a specific probe for identifying novel kinase targets within the aporphine chemotype .

Analytical Method Development & Validation

Serves as a model analyte for developing and validating chromatographic methods (e.g., HPLC-DAD, UPLC-MS) for the separation of closely related aporphine alkaloids. Its physicochemical properties, including the characteristic melting point of its diacetyl derivative (159-160°C), provide critical benchmarks for method accuracy and system suitability testing [1].

Technical Documentation Hub

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